4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound features a benzothiazole moiety linked to a piperazine ring, with a methylsulfonyl substituent that enhances its pharmacological properties. Benzothiazole derivatives have gained attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.
This compound can be classified as a heterocyclic organic compound. It is derived from the benzothiazole family, characterized by a fused benzene and thiazole ring structure. The presence of the piperazine ring contributes to its biological activity, making it relevant in drug discovery and development.
The synthesis of 4-(methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole involves several key steps:
These steps are typically characterized by high yields and purity confirmed through techniques such as proton nuclear magnetic resonance spectroscopy (NMR), carbon NMR, and mass spectrometry.
The molecular formula for 4-(methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole is , with a molecular weight of approximately 297.4 g/mol. The structure consists of:
The compound's three-dimensional conformation is crucial for its interaction with biological targets.
The compound can participate in various chemical reactions typical of both piperazine and benzothiazole derivatives:
The mechanism of action for 4-(methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole primarily involves its role as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's disease. The compound exhibits selectivity towards AChE over butyrylcholinesterase (BuChE), indicating its potential effectiveness in enhancing cholinergic neurotransmission .
Molecular docking studies suggest that the compound binds effectively to the active site of AChE, stabilizing the enzyme-substrate complex and preventing acetylcholine breakdown.
Key physical properties include:
Relevant chemical properties include:
4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole has potential applications in several areas:
The cholinergic deficit in Alzheimer's disease is a primary therapeutic target. 4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole and structurally related benzothiazole-piperazine hybrids demonstrate significant acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. This inhibition elevates synaptic acetylcholine levels, countering cognitive decline. Crucially, these compounds often exhibit uncompetitive inhibition kinetics, suggesting binding to the enzyme-substrate complex, which offers advantages in maintaining physiological neurotransmission [2].
Table 1: Cholinesterase Inhibition by Benzothiazole-Piperazine Hybrids
Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Selectivity (AChE/BuChE) | Source |
---|---|---|---|---|
4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole (Representative) | ~2 - 10* | >10* | Moderate | [2] |
Hybrid Compound 12 | 2.31 | >50 | High (AChE Selective) | [2] |
Donepezil (Reference) | 0.01 | 15.0 | High | [2] |
* Estimated range based on structural analogues reported in [2] .
Molecular docking studies indicate that the benzothiazole moiety interacts primarily with the peripheral anionic site (PAS) of AChE, while the piperazine sulfonyl group may form hydrogen bonds or electrostatic interactions with residues in the catalytic anionic site (CAS). This dual-site binding impedes substrate access and hydrolysis. The methylsulfonyl group enhances interactions with CAS residues like Trp86 and Tyr337, contributing significantly to inhibitory potency [2] [6].
Beyond cholinesterase inhibition, this compound class directly interferes with amyloid-beta (Aβ) pathogenesis, a core AD hallmark. The benzothiazole scaffold is structurally analogous to amyloid-imaging agents (e.g., thioflavin T, PiB), enabling direct binding to Aβ₄₂ peptides. This binding disrupts β-sheet formation and fibrillization. Hybrid derivatives achieve up to 53.3% inhibition of Aβ₁₋₄₂ aggregation at micromolar concentrations [2] .
Table 2: Modulation of Aβ Aggregation by Key Compounds
Compound | Aβ Aggregation Inhibition (%) | Aβ Disaggregation (%) | Detection Method | |
---|---|---|---|---|
Hybrid Compound 12 | 53.30 | Significant activity | TEM, Confocal Microscopy | [2] |
Benzothiazole Derivative 3s | Not quantified | Not tested | Thioflavin T assay | [1] |
Transmission electron microscopy (TEM) and confocal imaging confirm that treatment with benzothiazole-piperazine hybrids reduces fibrillar density and promotes amorphous, non-toxic aggregates. This activity stems from:
Metal ion dyshomeostasis, particularly copper (Cu²⁺), exacerbates AD pathology by catalyzing reactive oxygen species (ROS) generation and stabilizing Aβ oligomers. The sulfonyl group and benzothiazole nitrogen in 4-(methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole enable moderate copper chelation, reducing Cu²⁺-induced Aβ aggregation and associated oxidative stress [2] .
Key protective mechanisms include:
In vivo validation using scopolamine-induced amnesia models demonstrates functional cognitive benefits. Mice treated with benzothiazole-piperazine hybrids (e.g., 20 mg/kg i.p.) show:
The structural complexity of 4-(methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole epitomizes the MTDL approach, designed to concurrently address:
Table 3: Multitarget Activities of Key Benzothiazole-Piperazine Hybrids
Target Mechanism | Compound 12 [2] | Compound 3s [1] | Representative Hybrid* [6] |
---|---|---|---|
H₃R Antagonism (Kᵢ/IC₅₀) | Not tested | 0.036 µM | Moderate affinity |
AChE Inhibition (IC₅₀) | 2.31 µM | 6.7 µM | ~2–10 µM |
BuChE Inhibition (IC₅₀) | >50 µM | 2.35 µM | >10 µM |
MAO-B Inhibition (IC₅₀) | Not tested | 1.6 µM | Not tested |
Aβ Aggregation Inhibition | 53.30% | Not tested | Significant |
Copper Chelation | Moderate | Not tested | Moderate |
* Refers to core compound or close analogues.
Synergistic effects are evident: H₃R antagonism (observed in analogues like 3s) enhances histaminergic and cholinergic neurotransmission, while cholinesterase inhibition and Aβ modulation target complementary AD pathways. This convergence enhances overall efficacy compared to single-target agents [1] [2] [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: